CAS number and identifiers for (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine
CAS number and identifiers for (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine
This guide provides an in-depth technical analysis of (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine , a specialized chiral building block used in the synthesis of bioactive heterocyclic compounds and asymmetric ligands.
Part 1: Chemical Identity & Identifiers
Precision in Chiral Chemistry The distinction between the (R)-enantiomer, (S)-enantiomer, and the racemate is critical in pharmaceutical applications due to the distinct binding affinities of chiral amines in protein pockets. The following table consolidates the verified identifiers for the (R)-isomer and its related forms.
Core Identifiers Table[1][2]
| Attribute | (R)-Enantiomer (Target) | (S)-Enantiomer | Racemate |
| CAS Number | 911824-59-4 | 502612-45-5 | 502612-46-6 |
| IUPAC Name | (5R)-5,6,7,8-tetrahydroquinoxalin-5-amine | (5S)-5,6,7,8-tetrahydroquinoxalin-5-amine | 5,6,7,8-tetrahydroquinoxalin-5-amine |
| Molecular Formula | C₈H₁₁N₃ | C₈H₁₁N₃ | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol | 149.19 g/mol | 149.19 g/mol |
| SMILES | N[C@@H]1CCCC2=NC=CN=C21 | N[C@H]1CCCC2=NC=CN=C21 | NC1CCCC2=NC=CN=C21 |
| Key Application | Chiral Ligand / Drug Scaffold | Chiral Ligand | General Intermediate |
Structural Analysis
The molecule features a tetrahydroquinoxaline core. Unlike fully aromatic quinoxaline, the benzene ring here is saturated (cyclohexane-like), while the pyrazine ring remains aromatic.
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Chiral Center: Position C5 (benzylic position adjacent to the bridgehead).
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Basicity: The exocyclic amine at C5 is aliphatic (pKₐ ~9-10), whereas the pyrazine nitrogens are much less basic (pKₐ ~0.6). This difference allows for selective protonation and functionalization.
Part 2: Synthesis & Manufacturing Protocols
Retrosynthetic Strategy
The synthesis of the enantiopure (R)-amine typically follows one of two high-fidelity pathways: Asymmetric Transfer Hydrogenation (ATH) or Enzymatic Kinetic Resolution . The ATH route is preferred for scalability as it avoids the 50% yield cap inherent to resolution.
Primary Route: Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a chiral Ruthenium or Rhodium catalyst to reduce the cyclic imine or ketone precursor.
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Precursor: 5,6,7,8-Tetrahydroquinoxalin-5-one (prepared via oxidation of 5,6,7,8-tetrahydroquinoxaline).
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Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN].
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Hydrogen Source: Formic acid/Triethylamine (HCOOH/TEA).
Step-by-Step Protocol (ATH Workflow)
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Imine Formation: React 5,6,7,8-tetrahydroquinoxalin-5-one with ammonium acetate (NH₄OAc) in methanol to generate the transient imine in situ.
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Catalysis: Add the chiral Ruthenium catalyst (0.5 mol%).
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Reduction: Introduce the HCOOH/TEA azeotrope (5:2 ratio) slowly at 0°C to suppress side reactions.
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Workup: Basify to pH 12 with NaOH, extract with Dichloromethane (DCM).
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Purification: Recrystallize the tartrate salt to upgrade enantiomeric excess (ee) to >99%.
Alternative Route: Classical Resolution
For laboratories without access to expensive chiral catalysts, classical resolution is the standard.
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Resolving Agent: (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.
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Mechanism: Formation of diastereomeric salts. The (R)-amine salt crystallizes preferentially in ethanol/water mixtures.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow from the parent heterocycle to the specific chiral amine.
Figure 1: Synthetic pathway from parent heterocycle to enantiopure amine via Asymmetric Transfer Hydrogenation.[1]
Part 3: Quality Control & Analytics
To validate the identity and purity of CAS 911824-59-4, the following analytical parameters must be met.
Chiral HPLC Method
Standard reverse-phase columns cannot separate enantiomers. Use a polysaccharide-based chiral stationary phase.
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Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
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Mobile Phase: Hexane : Isopropyl Alcohol (90:10) with 0.1% Diethylamine (DEA).
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Note: DEA is crucial to sharpen the peak of the basic amine.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (Pyrazine absorption).
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Expected Retention: (R)-isomer typically elutes second on AD-H columns (verify with racemate).
NMR Characterization (Proton)
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Key Signals:
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δ 8.3–8.5 ppm (2H, m, Pyrazine aromatic protons).
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δ 3.9–4.1 ppm (1H, t, Chiral benzylic CH-NH₂).
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δ 1.6–2.8 ppm (Multiplets, aliphatic ring protons).
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Quality Assurance Workflow
Figure 2: Quality Assurance decision tree for ensuring enantiomeric purity.
Part 4: Applications & Safety
Applications
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Drug Discovery: The 5,6,7,8-tetrahydroquinoxaline scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for tetrahydroquinoline or tetralin systems. It is explored in:
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Kinase Inhibitors: Targeting ATP binding pockets where the pyrazine nitrogen acts as a hydrogen bond acceptor.
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Alpha-2 Adrenergic Agonists: Analogous to Brimonidine, though the amine position differs.
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Asymmetric Catalysis: The (R)-amine can be derivatized into chiral ligands (e.g., diamines or phosphine-amines) for metal-catalyzed reactions, similar to the famous "CAMPY" ligands derived from tetrahydroquinoline.[2]
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine to an imine or N-oxide. Store at 2-8°C.
References
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PubChem. (2025). 5,6,7,8-Tetrahydroquinoxaline (Parent Compound) CID 36822. National Library of Medicine. Retrieved from [Link]
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MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines. International Journal of Molecular Sciences. Retrieved from [Link]
